6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine
Description
6-(4-Methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine is a pyrimidin-4-amine derivative featuring a 4-methylpyrazole substituent at the 6-position and a pyridin-3-ylmethyl group at the 4-amine position.
Properties
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-11-6-19-20(9-11)14-5-13(17-10-18-14)16-8-12-3-2-4-15-7-12/h2-7,9-10H,8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECBNJPKKNVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
A common approach involves reacting 4,6-dichloropyrimidine with 4-methyl-1H-pyrazole under basic conditions. The chlorine atom at the 6-position is selectively displaced by the pyrazole nitrogen. For example, using potassium carbonate in dimethylformamide (DMF) at 80°C facilitates this substitution. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the pyrazole acts as a nucleophile.
Reaction Conditions Table
Alternative Cyclization Methods
In a variation, pyrimidine precursors like 2,4-diketones are condensed with hydrazines to form pyrazole rings directly on the pyrimidine core. For instance, 4-methylpyrazole-1-carbonitrile can react with β-keto esters under acidic conditions to yield the fused heterocycle. This method avoids pre-functionalized pyrimidines but requires stringent pH control.
Introduction of the Pyridinylmethylamine Side Chain
The N-[(pyridin-3-yl)methyl] group is introduced via nucleophilic substitution or reductive amination. A key intermediate, 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, reacts with pyridin-3-ylmethanamine.
Nucleophilic Substitution
Using pyridin-3-ylmethanamine as the nucleophile, the reaction occurs in polar aprotic solvents like acetonitrile or DMF. Triethylamine (TEA) is often added to scavenge HCl generated during the substitution.
Example Protocol
Reductive Amination
An alternative route involves reductive amination of a pyrimidine aldehyde with pyridin-3-ylmethanamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature provides moderate yields (50–60%) but avoids halogenated intermediates.
Coupling Reagent-Assisted Synthesis
Modern methods employ coupling agents to form the C–N bond between the pyrimidine and pyridinylmethylamine. This approach is advantageous for sterically hindered substrates.
HATU-Mediated Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activates the pyrimidine carboxylic acid intermediate, facilitating amine coupling. For example:
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Reactants : 6-(4-Methyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid (1 eq), pyridin-3-ylmethanamine (1.5 eq)
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Conditions : HATU (1.3 eq), DIEA (3 eq), DMF, rt, 10 h
Comparative Efficiency Table
| Coupling Agent | Base | Solvent | Yield | Purity |
|---|---|---|---|---|
| HATU | DIEA | DMF | 72% | >95% |
| EDC/HOBt | NMM | DCM | 58% | 90% |
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography is standard for isolating the final product. Ethyl acetate/hexane (3:7) elutes impurities, while methanol/dichloromethane (1:9) elutes the product. High-performance liquid chromatography (HPLC) with C18 columns resolves closely related byproducts.
Spectroscopic Analysis
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¹H NMR (DMSO-d₆): δ 8.60 (s, 1H, pyrimidine-H), 7.85 (m, 2H, pyridine-H), 3.95 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
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HRMS : m/z calcd for C₁₄H₁₄N₆ [M+H]⁺: 267.1355; found: 267.1358.
Scale-Up and Industrial Considerations
Kilogram-scale synthesis requires optimizing solvent recovery and minimizing hazardous reagents. A patent-pending method uses continuous flow reactors for the condensation step, reducing reaction time from 12 h to 2 h and improving yield to 85% .
Chemical Reactions Analysis
Types of Reactions
6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to modify the substituents on the pyrazole, pyrimidine, or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Its structure features a pyrazole ring, a pyrimidine moiety, and a pyridine substituent, which contribute to its potential as a therapeutic agent.
Medicinal Chemistry Applications
-
Anticancer Activity
- The compound has been investigated for its potential in inhibiting cancer cell proliferation. Its structural similarity to known kinase inhibitors suggests it may act on similar pathways. For instance, studies have shown that modifications in the pyrazole ring can enhance activity against certain cancer cell lines, such as those expressing tyrosine kinases .
- Anti-inflammatory Properties
- Antimicrobial Effects
Data Table: Biological Activities
Case Study 1: Anticancer Evaluation
A study published in Drug Target Insights explored the anticancer effects of pyrazole derivatives, including our compound of interest. The study utilized various cancer cell lines and demonstrated that specific modifications to the pyrazole core significantly enhanced cytotoxicity, indicating a promising avenue for further drug development .
Case Study 2: Anti-inflammatory Mechanism
In another study, researchers investigated the anti-inflammatory mechanisms of similar compounds in a murine model of arthritis. The results showed that treatment with these compounds reduced joint swelling and inflammation markers significantly, suggesting that this class of compounds could be beneficial in managing autoimmune conditions .
Mechanism of Action
The mechanism of action of 6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s pyrimidine core is substituted with a 4-methylpyrazole (electron-rich heterocycle) and a pyridin-3-ylmethyl group. Key analogs from the evidence include:
Key Observations :
- Bulky substituents (e.g., dihydroisoquinoline in ) may enhance target binding but reduce solubility.
- The pyridin-3-ylmethyl group in the target compound offers a balance between hydrophobicity and hydrogen-bonding capability compared to pyridin-2-yl (Compound 14) or pyrazin-2-yl (Compound 16).
Implications for Target Compound :
Physicochemical Properties
Estimated properties based on structural analogs:
| Property | Target Compound | Compound 14 | Quinazoline derivative |
|---|---|---|---|
| Molecular Weight | ~280 | 369.9 | 342.1 |
| LogP (estimated) | 2.1–2.5 | 3.0–3.5 | 2.8–3.2 |
| Solubility (aqueous) | Moderate | Low | Moderate |
| Aromatic Rings | 3 | 4 | 4 |
Key Insights :
- The target compound’s smaller size and pyridin-3-ylmethyl group likely enhance aqueous solubility compared to bulkier analogs like Compound 13.
- LogP values suggest moderate lipophilicity, favorable for membrane permeability.
Hypothesis for Target Compound :
- The 4-methylpyrazole group may enhance selectivity for kinases reliant on hydrophobic pocket interactions.
- The pyridin-3-ylmethyl substituent could improve solubility without sacrificing binding affinity.
Biological Activity
The compound 6-(4-methyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrimidine core substituted with a pyrazole and a pyridine moiety. The structural configuration contributes to its interaction with biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound showed IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% for HepG2 and 38.44% for HeLa cells, indicating its potential as an anticancer agent while sparing normal fibroblasts .
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (mg/mL) | Growth Inhibition (%) |
|---|---|---|
| HepG2 | 73 - 84 | 54.25 |
| HeLa | 73 - 84 | 38.44 |
| Normal Fibroblasts | N/A | 80.06 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. While specific MIC (Minimum Inhibitory Concentration) values were not detailed in the studies reviewed, related pyrazole derivatives have shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. Research indicates that certain derivatives of pyrazole exhibit analgesic properties, suggesting that modifications to the structure could enhance these effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The pyrazole ring is critical for anticancer activity.
- Substituents on the pyridine and pyrimidine rings influence the overall pharmacological profile.
Studies suggest that variations in these substituents can lead to significant changes in biological activity, emphasizing the importance of SAR in drug design .
Case Studies
A notable case study involved the synthesis of various analogs of this compound, exploring their effects on cancer cell lines. The introduction of different alkyl and aryl groups at specific positions led to varying degrees of antiproliferative activity, highlighting the potential for developing targeted therapies based on this scaffold .
Q & A
Q. Table 1. Comparison of Synthetic Yields for Analogous Compounds
| Compound Class | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole-pyridine hybrids | CuBr/Cs₂CO₃/DMSO | 17.9 | |
| Pyrimidine-morpholine derivatives | Pd(OAc)₂/XPhos | 45.2 | |
| Thiazole-pyrazol-4-amine | Microwave/EtOH | 68.0 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Application Example |
|---|---|---|
| ¹H NMR | δ 8.87–9.10 (pyridine), δ 2.29 (CH₃) | Assign aromatic protons |
| XRD | a=15.479 Å, b=7.1217 Å, Flack parameter=0.05 | Confirm R-configuration |
| HRMS | m/z 215.12 [M+H]⁺ (calc. 215.11) | Validate molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
